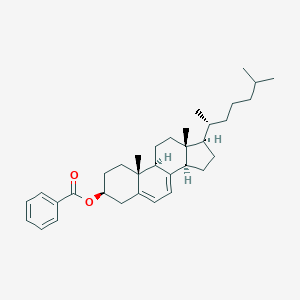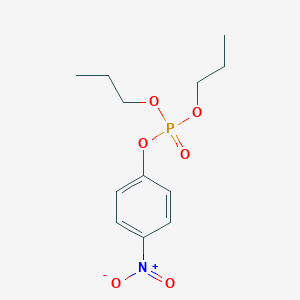
Phosphoric acid, dipropyl p-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, dipropyl p-nitrophenyl ester, commonly known as DNPP, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol, benzene, and chloroform. DNPP is widely used in biochemical and physiological studies as a substrate for enzymes like esterases and lipases.
Wirkmechanismus
DNPP is hydrolyzed by esterases and lipases to p-nitrophenol and propyl phosphate. The rate of hydrolysis depends on the activity of the enzyme and the concentration of DNPP. The hydrolysis reaction is reversible, and the equilibrium constant depends on the pH and temperature of the reaction. The mechanism of hydrolysis involves the nucleophilic attack of the enzyme on the carbonyl carbon of DNPP, followed by the release of the leaving group.
Biochemische Und Physiologische Effekte
DNPP is not known to have any significant biochemical or physiological effects on its own. However, it is used extensively in the study of enzymes that have important biochemical and physiological roles. Esterases and lipases are involved in the metabolism of lipids and drugs, and their activity is regulated by various factors like hormones, nutrients, and drugs. DNPP is used to measure the activity of these enzymes in different biological samples and to investigate the effects of various factors on their activity.
Vorteile Und Einschränkungen Für Laborexperimente
DNPP has several advantages as a substrate for enzymes. It is stable, soluble in organic solvents, and easy to handle. It is also relatively cheap and readily available. However, DNPP has some limitations as well. It is not a natural substrate for esterases and lipases, and its hydrolysis rate may not reflect the true activity of these enzymes in vivo. The hydrolysis of DNPP is also affected by various factors like pH, temperature, and the presence of inhibitors and activators.
Zukünftige Richtungen
There are several future directions for the use of DNPP in scientific research. One direction is the development of new substrates that are more specific and sensitive for different types of esterases and lipases. Another direction is the investigation of the effects of genetic and environmental factors on the activity of these enzymes. DNPP can also be used in the study of enzyme kinetics and inhibition, and in the development of new drugs that target these enzymes. Overall, DNPP has been a valuable tool in scientific research, and its use is likely to continue in the future.
Synthesemethoden
DNPP can be synthesized by the reaction of p-nitrophenol with propyl phosphorodichloridate. The reaction takes place in the presence of a base like triethylamine, and the product is purified by recrystallization. The yield of the reaction is around 80%, and the purity of the product can be determined by thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
DNPP is widely used in scientific research as a substrate for enzymes like esterases and lipases. It is used to measure the activity of these enzymes in biological samples like blood serum, plasma, and tissues. DNPP is also used in the study of drug metabolism and drug interactions. It is used to investigate the effects of drugs on the activity of esterases and lipases. DNPP is also used in the study of enzyme kinetics and enzyme inhibition.
Eigenschaften
CAS-Nummer |
1153-30-6 |
|---|---|
Produktname |
Phosphoric acid, dipropyl p-nitrophenyl ester |
Molekularformel |
C12H18NO6P |
Molekulargewicht |
303.25 g/mol |
IUPAC-Name |
(4-nitrophenyl) dipropyl phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
POTZVFXXLZRGAU-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
1153-30-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




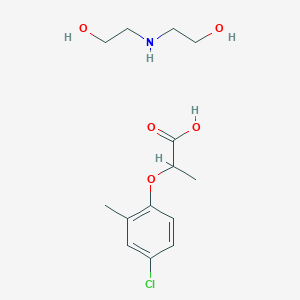
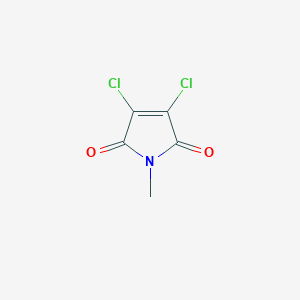
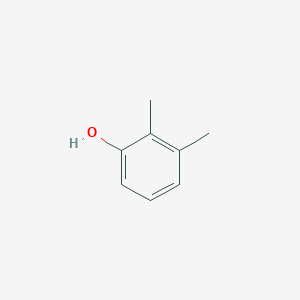
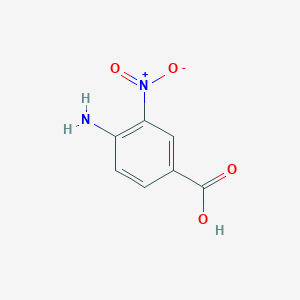

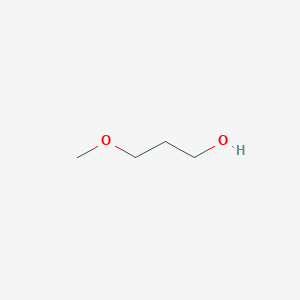
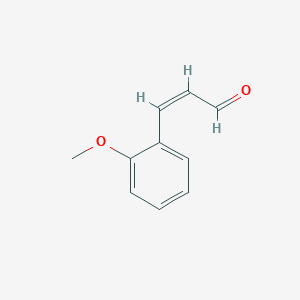
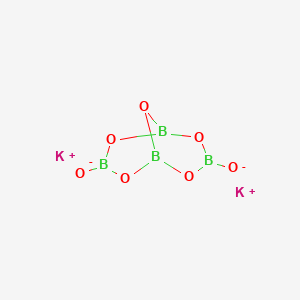
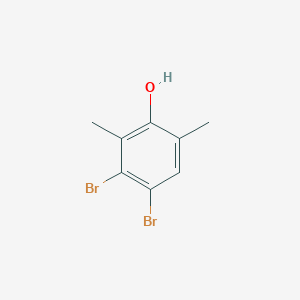
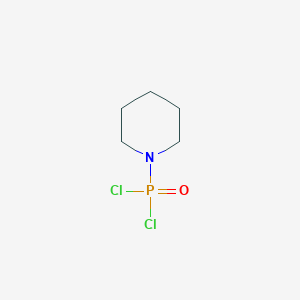

![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
